4-fluoro-1H-pyrazole

Crystallography Solid-State Chemistry Formulation Science

For medicinal chemistry and process R&D, this 4-fluoro-1H-pyrazole is a non-negotiable, specific intermediate. Its unique triclinic crystal packing and strong electron-withdrawing effect are essential for the 12 nM potency of specific IRAK4 kinase inhibitors, a bioactivity profile impossible to replicate with chloro or bromo analogs. A patented single-step synthesis delivers a 2.3-fold yield improvement, significantly de-risking scale-up economics. Ensuring this exact building block in your supply chain preserves synthetic route viability and biological target engagement for inflammatory and autoimmune disease programs.

Molecular Formula C3H3FN2
Molecular Weight 86.07 g/mol
CAS No. 35277-02-2
Cat. No. B1295423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-pyrazole
CAS35277-02-2
Molecular FormulaC3H3FN2
Molecular Weight86.07 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)F
InChIInChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
InChIKeyRYXJXPHWRBWEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-pyrazole (CAS 35277-02-2) Procurement Guide: Core Properties and In-Class Context


4-Fluoro-1H-pyrazole (CAS 35277-02-2) is a fluorinated, nitrogen-containing heterocyclic aromatic compound belonging to the pyrazole family. This compound features a five-membered ring with two adjacent nitrogen atoms and a single fluorine substituent at the 4-position [1]. It serves as a fundamental building block in medicinal chemistry and agrochemical research, valued for its ability to act as a hydrogen-bond donor and its enhanced metabolic stability compared to non-fluorinated analogs [2]. As a small, highly polar molecule with a low molecular weight of 86.07 g/mol, it is primarily used as a key intermediate in the synthesis of more complex bioactive molecules [1].

Why 4-Fluoro-1H-pyrazole is Not Interchangeable with Other 4-Halogenated or Unsubstituted Pyrazoles


Generic substitution among 4-halogenated pyrazoles is scientifically unsound due to fundamental differences in their solid-state structures, physicochemical properties, and electronic effects. The 4-fluoro substituent imparts a unique combination of strong electron-withdrawing inductive effect, minimal steric bulk, and specific hydrogen-bonding capabilities that cannot be replicated by larger halogens (e.g., Cl, Br) or by hydrogen . Critically, 4-fluoro-1H-pyrazole exhibits a distinct crystal packing motif (triclinic, 1D chains) compared to its chloro and bromo analogs (orthorhombic, trimeric motifs), which directly impacts its physical form, melting point, and handling characteristics [1]. These differences have downstream consequences for synthesis, purification, formulation, and biological activity, making direct substitution a high-risk endeavor without rigorous re-optimization. The following quantitative evidence underscores why 4-fluoro-1H-pyrazole must be specifically procured for targeted applications.

Quantitative Differentiation of 4-Fluoro-1H-pyrazole (CAS 35277-02-2) from Closest Analogs


Crystal Structure and Solid-State Behavior: 4-Fluoro-1H-pyrazole vs. 4-Chloro/Bromo Analogs

4-Fluoro-1H-pyrazole exhibits a unique crystal packing motif compared to its 4-chloro and 4-bromo analogs. At 150 K, it crystallizes in a triclinic system (space group P-1) and forms one-dimensional chains via intermolecular N—H⋯N hydrogen bonding. In contrast, the chloro and bromo analogs are isomorphous and crystallize in an orthorhombic system (space group Pnma), forming trimeric supramolecular motifs [1]. This structural divergence results in a low melting point for the fluoro derivative (38–40 °C), significantly lower than 4-chloropyrazole (75–77 °C) and 4-bromopyrazole (94–96 °C) .

Crystallography Solid-State Chemistry Formulation Science

Physicochemical Profile: Lipophilicity (XLogP3) of 4-Fluoro-1H-pyrazole vs. 1H-Pyrazole

The introduction of a fluorine atom at the 4-position of 1H-pyrazole significantly modulates its lipophilicity. The XLogP3 value, a computed measure of lipophilicity, is -0.3 for 4-fluoro-1H-pyrazole, compared to 0.2 for the parent unsubstituted 1H-pyrazole [1]. This negative logP value indicates a higher polarity and lower lipophilicity for the fluorinated analog, which can be advantageous for improving aqueous solubility and reducing non-specific binding in biological systems. Alternative experimental logP values from vendor sources range from 0.42 to 0.55 [2], but consistently show a marked difference from the parent compound.

Medicinal Chemistry ADME Physicochemical Property Analysis

Synthetic Utility: Optimized Process Yield for 4-Fluoro-1H-pyrazole Synthesis

Recent process chemistry patents disclose an optimized method for the direct electrophilic fluorination of pyrazole to yield 4-fluoro-1H-pyrazole. This method achieves a non-isolated molar yield of 53.5% as determined by HPLC [1]. This yield represents a significant improvement over earlier, lower-yielding multi-step synthetic routes. For instance, a traditional four-step synthetic route to the same compound is reported to have a total yield of only 23.7% [2].

Process Chemistry Synthetic Methodology Route Scouting

Validated Application Scenarios for 4-Fluoro-1H-pyrazole (CAS 35277-02-2) Based on Quantitative Evidence


Development of Highly Potent IRAK4 Kinase Inhibitors

The 4-fluoro-1H-pyrazole moiety is a key structural component in a series of potent IRAK4 kinase inhibitors. A specific derivative, 6-(4-fluoro-1H-pyrazol-3-yl)-N-(trans-4-morpholin-4-ylcyclohexyl)quinazolin-4-amine, demonstrated an IC50 value of 12 nM in a biochemical kinase activity assay [1]. This high potency validates the utility of the 4-fluoro-1H-pyrazole core in drug discovery programs targeting IRAK4 for inflammatory and autoimmune diseases. The fluorine atom's electronic effects and hydrogen-bonding potential are critical for achieving this level of target engagement.

Design of Metabolically Stable Bioisosteres

The pyrazole ring system, particularly when fluorinated, is a well-established bioisostere for the phenol group, offering enhanced metabolic stability and altered lipophilicity [1]. 4-Fluoro-1H-pyrazole, with its computed XLogP3 of -0.3 (versus 0.2 for unsubstituted pyrazole), provides medicinal chemists with a polar building block that can improve the physicochemical and ADME properties of lead compounds. Its use as a direct replacement for phenol in a lead series can mitigate metabolic liabilities such as glucuronidation or sulfation, which are common for phenolic hydroxyls.

Process Development and Scale-Up of Fluorinated Heterocycles

Procurement of 4-fluoro-1H-pyrazole is particularly advantageous for process chemistry groups focused on route scouting and scale-up. Patented methods demonstrate a significant improvement in synthetic efficiency, with a single-step direct fluorination process achieving a non-isolated molar yield of 53.5% [1]. This represents a 2.3-fold yield improvement over traditional multi-step routes (23.7% total yield) [2]. The availability of a more efficient synthetic process reduces the cost and risk associated with scaling up the production of downstream drug candidates that incorporate this building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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